Alicina

Descripción general

Descripción

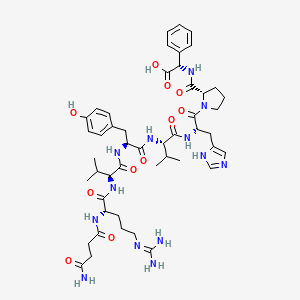

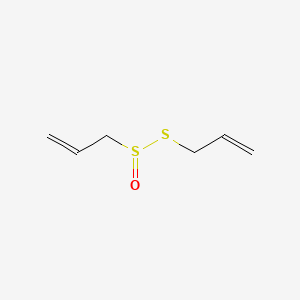

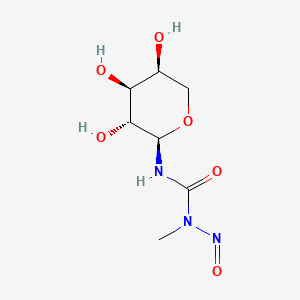

La alicina es un compuesto organosulfurado derivado del ajo (Allium sativum). Es responsable del aroma característico del ajo recién machacado. La this compound se forma cuando la enzima aliinasa convierte la aliína en this compound tras el daño tisular. Este compuesto es conocido por sus actividades biológicas, que incluyen propiedades antimicrobianas, antioxidantes y anticancerígenas .

Aplicaciones Científicas De Investigación

Allicin has a wide range of applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.

Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.

Medicine: Investigated for its potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders

Industry: Used in agriculture as a natural pesticide and in food preservation for its antimicrobial properties.

In Vivo

In vivo studies have investigated the effects of allicin on cancer, cholesterol, and bacterial and fungal infections. Studies have shown that allicin may be effective in preventing and treating certain types of cancer, including breast, lung, and prostate cancer. Additionally, allicin may be effective in reducing cholesterol levels and treating bacterial and fungal infections.

In Vitro

In vitro studies have investigated the effects of allicin on the immune system, inflammation, and cardiovascular health. Studies have shown that allicin may be effective in stimulating the immune system and reducing inflammation. Additionally, allicin may be effective in improving cardiovascular health by reducing blood pressure and cholesterol levels.

Mecanismo De Acción

La alicina ejerce sus efectos a través de varios mecanismos:

Acción antimicrobiana: La this compound se dirige a las proteínas y enzimas que contienen tiol en los microorganismos, interrumpiendo su función y provocando la muerte celular.

Acción antioxidante: La this compound reacciona con las especies reactivas de oxígeno, reduciendo el estrés oxidativo en las células.

Acción anticancerígena: La this compound induce la apoptosis en las células cancerosas al modular vías como PI3K/Akt/mTOR y activar las caspasas.

Compuestos similares:

Disulfuro de dialilo: Otro compuesto que contiene azufre que se encuentra en el ajo, conocido por sus propiedades antimicrobianas y anticancerígenas.

Trisulfuro de dialilo: Similar al disulfuro de dialilo pero con un átomo de azufre adicional, que exhibe actividades biológicas más fuertes.

Singularidad de la this compound: La this compound es única debido a su rápida formación tras el daño tisular y su amplio espectro de actividades biológicas. A diferencia de otros compuestos de azufre, la this compound es altamente reactiva y puede interactuar rápidamente con varios objetivos celulares, lo que la convierte en un compuesto bioactivo potente .

Actividad Biológica

Allicin has been shown to possess a variety of biological activities. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, allicin has been shown to possess anti-cancer, anti-cholesterol, and anti-hypertensive activities.

Biochemical and Physiological Effects

Allicin has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, allicin has been shown to reduce cholesterol levels and improve cardiovascular health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using allicin in laboratory experiments include its availability, low cost, and ease of use. Additionally, allicin has been shown to possess a variety of biological activities and can be used to study a variety of diseases and conditions. The main limitation of using allicin in laboratory experiments is the lack of standardized protocols for its use.

Direcciones Futuras

For research include exploring the potential of allicin to treat a variety of diseases and conditions, including cancer, Alzheimer’s disease, and cardiovascular disease. Additionally, future research should focus on the development of standardized protocols for the use of allicin in laboratory experiments. Other future directions include exploring the potential of allicin to reduce inflammation and improve the function of the immune system, as well as exploring the potential of allicin to treat bacterial and fungal infections. Finally, future research should focus on the development of new and improved methods for synthesizing allicin in the laboratory.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Allicin is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins, which is thought to be essential for its biological activity . It can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

Allicin is physiologically active in microbial, plant, and mammalian cells . In mammalian cell lines, including cancer cells, allicin induces cell-death and inhibits cell proliferation . It also has a variety of health-promoting properties, for example, cholesterol- and blood pressure-lowering effects that are advantageous for the cardiovascular system .

Molecular Mechanism

Allicin exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive thiol-trapping sulfur compound that S-thioallylates accessible cysteine residues in proteins and low molecular weight thiols .

Temporal Effects in Laboratory Settings

The effects of allicin can change over time in laboratory settings . It has been shown to have cardioprotective effects on cardiovascular disease through various pathways, including anti-apoptosis, antioxidant stress reduction, and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of allicin vary with different dosages in animal models . It has been shown to inhibit the high glucose-induced activation of caspase-3 and nuclear translocation of NF-κB, which appeared to suppress elevated glucose-induced cardiomyocyte apoptosis .

Metabolic Pathways

Allicin influences several key metabolic pathways, including lipid metabolism (steroid hormone synthesis, unsaturated fatty acid synthesis, and PPAR signaling pathways) and antioxidant pathways (chemical carcinogenesis-reactive oxygen species pathway and glutathione metabolism pathways) .

Transport and Distribution

Allicin is a fat-soluble volatile component and is eliminated from the body by the respiratory tract . It is distributed in the liver, kidney, lung, and other organs .

Subcellular Localization

In intact plants, allicin is stored in the cytosol of storage mesophyll cells . During tissue damage, the vacuolar enzyme alliinase contacts and hydrolyzes allicin to produce the corresponding sulfenic acids .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La alicina se puede sintetizar mediante la oxidación del disulfuro de dialilo utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperoxibenzoico. La reacción generalmente ocurre en un medio ácido, y el producto se purifica usando técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de this compound implica la extracción del ajo. El ajo fresco se machaca para activar la aliinasa, que convierte la aliína en this compound. La this compound se extrae luego usando solventes orgánicos y se purifica a través de métodos como la cromatografía líquida de alta resolución (HPLC) o la cromatografía en capa fina (TLC) .

Tipos de reacciones:

Reducción: La this compound se puede reducir para formar mercaptano de alilo y otros compuestos que contienen azufre.

Sustitución: La this compound puede reaccionar con grupos tiol en proteínas, lo que lleva a la formación de disulfuros mixtos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperoxibenzoico.

Agentes reductores: Borohidruro de sodio, ditiotreitol.

Condiciones de reacción: pH ácido o neutro, temperatura ambiente

Productos principales:

Productos de oxidación: Disulfuro de dialilo, trisulfuro de dialilo.

Productos de reducción: Mercaptano de alilo, disulfuros mixtos

4. Aplicaciones de la investigación científica

La this compound tiene una amplia gama de aplicaciones en varios campos:

Propiedades

IUPAC Name |

3-prop-2-enylsulfinylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLKFOPOAOFWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043707 | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24 mg/mL at 10 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-86-6 | |

| Record name | Allicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-allyl acrylo-1-sulphinothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does allicin exert its biological effects?

A1: Allicin (diallylthiosulfinate) is a reactive sulfur species (RSS) containing a thiosulfinate functional group. This group enables allicin to react with thiol groups (-SH) found in molecules like glutathione and proteins. This redox reaction is believed to be the key mechanism behind allicin's diverse biological activities. [, ]

Q2: What is the role of glutathione in allicin's activity?

A2: Allicin's antimicrobial effect is significantly influenced by glutathione (GSH). Studies have shown that allicin's inhibitory effect against bacteria decreases in the presence of GSH. This suggests that allicin disrupts the bacterial oxidative balance by interacting with GSH and other thiol-containing molecules. [, , ]

Q3: What are the downstream effects of allicin interacting with its targets?

A3: Allicin's interaction with thiol groups can trigger various downstream effects, including:

- Induction of apoptosis: Allicin has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, cervical carcinoma, and esophageal squamous cell carcinoma. This effect is mediated through multiple pathways, including cell cycle arrest, promotion of autophagy, and regulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. [, , , , ]

- Inhibition of microbial growth: Allicin exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. This is attributed to its interaction with essential thiol groups in microbial enzymes and proteins, disrupting vital cellular processes. [, , , , ]

- Anti-inflammatory effects: Allicin has demonstrated anti-inflammatory properties in various models, including trinitrobenzenesulfonic acid-induced colitis and reticuloendotheliosis virus infection in chickens. These effects are linked to the suppression of inflammatory signaling pathways like NF-κB and MAPK, as well as the modulation of cytokine production. [, , ]

Q4: What is the molecular formula and weight of allicin?

A4: Allicin has the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol.

Q5: What are the challenges associated with allicin stability?

A6: Allicin is a highly reactive and unstable molecule, particularly in the presence of water, oxygen, and heat. This instability poses significant challenges for its storage, formulation, and delivery. [, , ]

Q6: What are some strategies to improve allicin stability and bioavailability?

A6: Various approaches are being explored to enhance allicin stability and delivery, including:

- Encapsulation techniques: Encapsulating allicin within nanoparticles, liposomes, or cyclodextrin complexes can protect it from degradation and improve its stability, solubility, and controlled release. [, ]

- Chemical modifications: Synthesizing allicin derivatives with improved stability while retaining biological activity is an active research area. For example, prosultiamine, a more stable analog of allithiamine (synthesized from allicin and thiamine), has shown promising results in preclinical studies for treating HTLV-I-associated myelopathy/tropical spastic paraparesis. [, ]

- Optimization of extraction methods: Using appropriate extraction methods and solvents can minimize allicin degradation and maximize its yield from garlic. [, ]

Q7: What is the safety profile of allicin?

A8: While allicin is generally considered safe for consumption in culinary amounts, high doses may pose toxicity concerns. More research is needed to establish safe and effective dosages for therapeutic applications. [, ]

Q8: What in vitro models have been used to study allicin's effects?

A8: Numerous in vitro studies have investigated allicin's effects using various cell lines, including:

- Cancer cell lines: Human glioblastoma, cervical carcinoma, esophageal squamous cell carcinoma, bladder cancer, retinoblastoma, and melanoma cells have been used to assess allicin's antiproliferative and apoptosis-inducing effects. [, , , , , ]

- Microbial cultures: Various bacterial and fungal strains, including drug-resistant ones, have been used to evaluate allicin's antimicrobial activity. [, , , , ]

- Primary cells: Human fibroblasts and rat pheochromocytoma cells (PC12) have been employed to study allicin's effects on cell proliferation, oxidative stress, and apoptosis. [, ]

Q9: What in vivo models have been used to study allicin's effects?

A9: Animal models, particularly rodents, have been used to investigate allicin's therapeutic potential in various conditions:

- Atherosclerosis: Studies in apolipoprotein E-deficient and LDL receptor knockout mice have demonstrated allicin's ability to reduce atherosclerotic plaque formation and improve lipid profiles. [, ]

- Cancer: Allicin has shown antitumor effects in mice inoculated with melanoma and fibrosarcoma cells. []

- Infectious diseases: Allicin has demonstrated efficacy in murine models of disseminated aspergillosis and toxoplasmosis. [, ]

- Liver injury: Allicin has exhibited hepatoprotective effects in mice with carbon tetrachloride-induced acute liver injury. []

- Pulmonary arterial hypertension: Studies in rats with monocrotaline-induced pulmonary arterial hypertension have shown allicin's ability to attenuate vascular remodeling, improve endothelial function, and reduce oxidative stress. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)

![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)